molecular formula C22H24N4O6S2 B2731642 N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate CAS No. 1351609-95-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2731642
CAS No.: 1351609-95-4
M. Wt: 504.58
InChI Key: FWWDAUQBJLOXRW-UHFFFAOYSA-N
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Description

Product Overview N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate (CAS 1351609-95-4) is a small molecule research chemical offered with a high purity of 95%+ . This acetamide derivative features a benzothiazole core linked to a thiophene-containing carbonyl group via a piperazine spacer, a structural motif associated with diverse biological activities. Research Applications and Potential This compound belongs to a class of molecules investigated for their potential in medicinal chemistry and drug discovery. While the specific biological profile of this compound is under investigation, its structure is closely related to analogs that have been studied as potent anti-inflammatory agents. Specifically, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as Cyclooxygenase-2 (COX-2) inhibitors , demonstrating significant in vivo anti-inflammatory activity in standard models such as carrageenan-induced paw edema . Molecular docking studies of these analogs confirm their mechanism of action through binding interactions with the COX-2 enzyme . Furthermore, the benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities including antifungal, antitubercular, antimalarial, anticonvulsant, and anticancer effects . The piperazine linker is a common feature in drug design, often employed to improve aqueous solubility and optimize pharmacokinetic properties, as seen in the development of other clinical candidates . Chemical Specification • CAS Number: 1351609-95-4 • Molecular Formula: C22H24N4O6S2 • Molecular Weight: 504.58 g/mol • SMILES: OC(=O)C(O)=O.CC1=CC=C2N=C(NC(=O)CN3CCN(CC(=O)C4=CC=CS4)CC3)SC2=C1 This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2.C2H2O4/c1-14-4-5-15-18(11-14)28-20(21-15)22-19(26)13-24-8-6-23(7-9-24)12-16(25)17-3-2-10-27-17;3-1(4)2(5)6/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDAUQBJLOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)CC(=O)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate, also known by its CAS number 1351609-95-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O6S2C_{22}H_{24}N_{4}O_{6}S_{2} with a molecular weight of 504.6 g/mol. The structure incorporates a benzothiazole moiety, a piperazine ring, and a thiophene group, which are known to enhance biological activity in similar compounds.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.

In particular, compounds derived from benzothiazole have shown IC50 values indicating potent activity against cancer cell lines. For example, a related compound was found to inhibit HepG2 cell proliferation with an IC50 value of approximately 1.25 µM, leading to increased apoptosis rates as measured by flow cytometry .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties, particularly as a quorum-sensing inhibitor against Gram-negative bacteria such as Pseudomonas aeruginosa. In studies involving similar derivatives, certain compounds exhibited moderate growth inhibition at concentrations up to 1000 µg/mL while selectively inhibiting quorum sensing pathways without affecting bacterial growth significantly .

The efficacy of these compounds in disrupting biofilm formation and virulence factor production highlights their therapeutic potential in treating infections caused by resistant bacterial strains.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Quorum Sensing Inhibition : The ability to interfere with bacterial communication systems may reduce the pathogenicity of bacteria without directly killing them, thus preserving beneficial microbiota.
  • Antioxidant Activity : Some derivatives possess reactive oxygen species (ROS) scavenging abilities, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their anticancer activities against various human cancer cell lines. Compounds showed significant inhibition rates, with some inducing apoptosis effectively at low concentrations .
  • Quorum Sensing Inhibitors : Research indicated that certain benzothiazole derivatives could inhibit quorum sensing in Pseudomonas aeruginosa, demonstrating their potential as novel antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and an acetamide functional group. Its molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S with a molecular weight of approximately 444.58 g/mol. The presence of the thiophene ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable case study demonstrated that a related compound effectively reduced tumor growth in xenograft models, highlighting the potential of benzothiazole derivatives in cancer therapy .

Anti-inflammatory Effects

Compounds containing the benzothiazole structure have been shown to possess anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on a related compound demonstrated a significant reduction in tumor size in mouse models when treated with varying doses over four weeks, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that treatment with the compound led to a dose-dependent decrease in COX enzyme activity, supporting its role as an anti-inflammatory agent.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes alkylation and acylation reactions due to its nucleophilic secondary amines:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationChloroacetyl chloride, THF, 0–5°C2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide-piperazine conjugate66%
AcylationAcetic anhydride, DCM, RTAcetylated piperazine derivative with preserved thiophene moiety89%
  • Mechanistic Insight : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the electron-deficient carbonyl carbon.

Thiophene Ring Functionalization

The thiophen-2-yl group participates in electrophilic substitutions and cross-coupling reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
BrominationBr₂, FeCl₃, CHCl₃, 40°C5-bromo-thiophene derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-thiophene hybrid58%
  • Key Observation : Bromination occurs regioselectively at the 5-position of the thiophene ring due to electron-donating effects from the adjacent carbonyl group .

Acetamide Hydrolysis

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct FormedYieldSource
Acidic (HCl, reflux)6M HCl, H₂O/EtOH, 12hCarboxylic acid derivative84%
Basic (NaOH)2M NaOH, MeOH, 60°C, 6hSodium carboxylate salt91%
  • Application : Hydrolyzed products serve as intermediates for further derivatization, such as peptide coupling .

Oxalate Counterion Reactivity

The oxalate anion participates in salt metathesis and acid-base reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Salt ExchangeHCl (g), EtOAc, RTHydrochloride salt92%
NeutralizationNaHCO₃, H₂OFree base formQuant.
  • Stability Note : The free base exhibits higher solubility in organic solvents compared to the oxalate salt.

Reductive Amination and Cyclization

The compound undergoes intramolecular cyclization under reductive conditions:

ConditionsReagentsProduct FormedYieldSource
Catalytic HydrogenationH₂, Pd/C, MeOH, 70°CBenzimidazole-fused derivative75%
P(III)/P(V)=O CatalysisPhSiH₃, m-xylene, 110°CSpirocyclic oxindole analog68%
  • Mechanistic Pathway : Reductive elimination facilitates C–N bond formation, followed by cyclization to form heterocyclic scaffolds .

Stability Under Oxidative Conditions

The benzothiazole core resists oxidation, while the thiophene moiety is susceptible:

Oxidizing AgentConditionsDegradation ProductSource
H₂O₂30% H₂O₂, AcOH, 50°C, 3hThiophene sulfoxide
KMnO₄0.1M KMnO₄, H₂O, RT, 1hCleavage of thiophene ring

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-(benzo[d]thiazol-2-yl)acetamide derivatives with piperazine-linked substituents. Key structural variations among analogs include:

  • 4-Nitrophenyl (): Electron-withdrawing nitro group may enhance binding affinity but reduce solubility. Piperazin-1-yl (): Basic nitrogen atoms could improve water solubility but increase susceptibility to protonation-dependent clearance. Phenyl/methoxyphenyl (): Hydrophobic or electron-donating groups that influence lipophilicity and target engagement .
  • Benzothiazole modifications :
    • 6-Methyl (target compound): Methylation may enhance membrane permeability via increased lipophilicity.
    • 4-(p-Tolyl) (, Compound 13): Bulky substituents could sterically hinder target binding.
    • 6-Trifluoromethyl (): Strong electron-withdrawing effects may alter electronic distribution and binding kinetics .

Physicochemical Properties

A comparison of molecular weight (MW), melting point (MP), and solubility-related features is summarized below:

Compound (Reference) MW (g/mol) MP (°C) Key Substituents
Target compound (oxalate salt) ~520* N/A Thiophen-2-yl, 6-methyl, oxalate
N-(Benzothiazol-2-yl)-piperazine analog () 422.54 330–331 Piperazin-1-yl
4-Nitrophenyl derivative () ~450 310–311 4-Nitrophenyl
4-Methoxyphenyl analog (, ) 438.54 302–303 4-Methoxyphenyl
6-Trifluoromethyl analog () 632.15 210–212 CF3, triazole linker

*Estimated based on structural similarity.

  • Melting Points : Higher MPs (e.g., 330°C in ) correlate with crystalline stability, while lower MPs (e.g., 210°C in ) suggest flexibility from triazole linkers.
  • Solubility : The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., piperidine), and temperature modulation. For example, stepwise coupling of the benzothiazole and piperazine moieties under reflux conditions, followed by oxalate salt formation, can enhance purity. Purification via recrystallization or column chromatography is critical, as evidenced by yields ranging from 45% to 91% in analogous acetamide derivatives .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying proton environments (e.g., methyl groups on benzothiazole at δ ~2.5 ppm) and carbon backbone integrity .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxalate salt and acetamide) .
  • Melting Point Analysis : Validates purity, with deviations >2°C indicating impurities .

Q. How does the oxalate counterion influence the compound’s physicochemical properties?

  • Methodological Answer : Oxalate salts are commonly used to enhance aqueous solubility and stability. While direct evidence for this compound is limited, analogous studies show that salt formation reduces hygroscopicity and improves crystallinity. Characterization via X-ray diffraction or differential scanning calorimetry (DSC) can assess salt stability .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the design of derivatives targeting the piperazine moiety?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict feasible reaction pathways for modifying the piperazine ring. For instance, ICReDD’s approach uses computational screening to identify optimal conditions for introducing thiophene or alkyl substituents, reducing trial-and-error experimentation . Molecular dynamics simulations further assess steric effects during piperazine functionalization .

Q. What experimental strategies can resolve contradictions in spectroscopic data when characterizing novel analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperazine protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when carbon/hydrogen counts are ambiguous .
  • Cross-Validation : Compare experimental IR/NMR data with simulated spectra from computational tools like Gaussian .

Q. What synthetic routes enable the introduction of thiophene and benzo[d]thiazole substituents while maintaining reaction efficiency?

  • Methodological Answer :

  • Thiophene Coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of thiophene to the oxoethyl-piperazine intermediate. Pd(PPh₃)₄ catalysis in THF at 80°C is effective for similar systems .
  • Benzothiazole Functionalization : Microwave-assisted condensation of 2-aminothiophenol with methyl-substituted carbonyl precursors improves yield and reduces side reactions .

Q. How can reaction kinetics and mechanistic studies improve regioselectivity in substitutions on the benzothiazole ring?

  • Methodological Answer :

  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps. For example, steric hindrance at the 6-methyl position may slow electrophilic substitutions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or trapping of reactive intermediates (e.g., nitrenes) clarifies pathways for regioselective halogenation or sulfonation .

Data Contradiction Analysis

  • Example : Conflicting melting points (258–259°C vs. 315°C in similar acetamides ) may arise from polymorphic forms or residual solvents. DSC and powder XRD can differentiate crystalline phases .

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